



# Recommended Phase II Dose of PT-2385 Determined in Phase I Clinical Trial

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Compound of Interest		
Compound Name:	PT-2385	
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The recommended Phase II dose (RP2D) of **PT-2385**, a first-in-class oral inhibitor of hypoxia-inducible factor- $2\alpha$  (HIF- $2\alpha$ ), has been established at 800 mg administered twice daily.[1][2][3] This determination was the result of a comprehensive Phase I, first-in-human, dose-escalation and expansion clinical trial (NCT02293980) involving patients with advanced clear cell renal cell carcinoma (ccRCC).[1][4]

The study was designed to assess the safety, pharmacokinetics (PK), pharmacodynamics (PD), and preliminary efficacy of **PT-2385**.[1][3] The dose-escalation phase followed a standard 3+3 design, with subsequent expansion at the identified RP2D.[1][2][3]

## **Summary of Key Clinical Trial Data**

The clinical trial enrolled a total of 51 patients across its dose-escalation and expansion phases.[1][2] Participants were heavily pretreated, with a median of four prior therapies.[1][2][3]

### **Dose Escalation and RP2D Determination**

Oral doses of **PT-2385** ranging from 100 mg to 1,800 mg twice daily were evaluated.[1][5] No dose-limiting toxicities (DLTs) were observed across the tested dose levels.[1][2][3] The selection of 800 mg twice daily as the RP2D was based on a comprehensive evaluation of safety, pharmacokinetic, and pharmacodynamic data.[1][2][3]



Dose Level (Twice Daily)	Number of Patients (Dose- Escalation)	Dose-Limiting Toxicities
100 mg	3	0
200 mg	3	0
400 mg	4	0
800 mg	7	0
1,200 mg	6	0
1,800 mg	3	0

## Safety and Tolerability at RP2D

**PT-2385** demonstrated a favorable safety profile and was well-tolerated by patients.[1][2][3] The most frequently reported treatment-emergent adverse events were generally low-grade.[1] [2][3]

Adverse Event	Grade 1-2	Grade 3	Grade 4
Anemia	35%	10%	0%
Peripheral Edema	37%	2%	0%
Fatigue	37%	0%	0%
Hypoxia	Not specified	10%	Not specified

Note: Hypoxia was observed in 18% of patients, all of whom were receiving doses of  $\geq$  800 mg twice daily.[5]

## Efficacy at RP2D

In a heavily pretreated patient population, **PT-2385** showed promising signs of clinical activity. [2][3]



Best Response	Percentage of Patients
Complete Response	2%
Partial Response	12%
Stable Disease	52%

# **Experimental Protocols Phase I Clinical Trial Design and Execution**

The primary objective of the study was to determine the maximum tolerated dose (MTD) and/or the RP2D of **PT-2385**.[4]

Patient Population: Eligible participants were patients with locally advanced or metastatic clear cell renal cell carcinoma who had shown disease progression after at least one prior regimen including a vascular endothelial growth factor (VEGF) inhibitor.[1][3]

#### Dose Escalation Phase:

- A standard 3+3 dose-escalation design was employed.[2][3]
- Cohorts of 3-6 patients received escalating doses of PT-2385 administered orally twice daily.
- Doses ranged from 100 mg to 1,800 mg.[1][5]
- Patients were monitored for dose-limiting toxicities (DLTs) during the initial 21-day treatment period.[1]

#### Dose Expansion Phase:

- Following the identification of the RP2D (800 mg twice daily), an expansion cohort of 25 patients was enrolled.[1][5]
- This phase aimed to further evaluate the safety, tolerability, and anti-tumor activity of **PT-2385** at the recommended dose.[1]



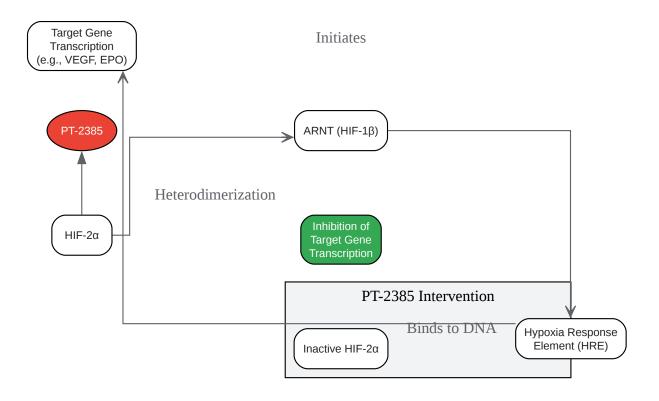
#### Assessments:

- Safety: Monitored through physical examinations, vital signs, electrocardiograms (ECGs), and laboratory tests for hematology and chemistry.[4] Adverse events were recorded and graded.
- Pharmacokinetics: Blood samples were collected to determine the concentration of PT-2385 in the plasma.[4]
- Pharmacodynamics: The effects of **PT-2385** on biomarkers were assessed, including circulating levels of erythropoietin (Epo), a downstream target of HIF-2α.[1]
- Efficacy: Tumor responses were evaluated based on established radiological criteria.[2][3]

# Signaling Pathway and Experimental Workflow PT-2385 Mechanism of Action

**PT-2385** is a potent and selective small-molecule inhibitor of HIF-2 $\alpha$ .[6][7] It functions by allosterically binding to HIF-2 $\alpha$  and preventing its heterodimerization with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1 $\beta$ .[1][7] This disruption inhibits the transcription of HIF-2 $\alpha$  target genes that are crucial for tumor growth, proliferation, and angiogenesis.[6][7]





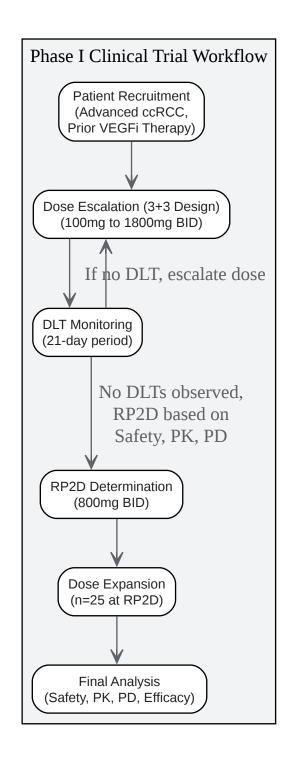
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Caption: Mechanism of action of PT-2385.

### **Clinical Trial Workflow for RP2D Determination**

The workflow for determining the recommended Phase II dose of **PT-2385** followed a structured, multi-stage process typical of early-phase oncology trials.





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Caption: Workflow for PT-2385 RP2D determination.



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### References

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